molecular formula C7H7O3S- B104242 4-Methylbenzenesulfonate CAS No. 16722-51-3

4-Methylbenzenesulfonate

Cat. No. B104242
M. Wt: 171.2 g/mol
InChI Key: JOXIMZWYDAKGHI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04591642

Procedure details

A stream of oxygen and ozone (containing 0.35 mmol of ozone per minute) is passed for 4 minutes through a solution, cooled to -60° C., of 0.553 g of the 4-methylphenylsulphonate of 7β-amino-3-methylene-cepham-4α-carboxylic acid diphenylmethyl ester in 50 ml of methanol. After a further 5 minutes, the pale blue-coloured solution is treated with 0.3 ml of dimethyl sulphide. the mixture is stirred for 15 minutes at -70° C., for one hour at -12° C. and for one hour in an ice bath and is then evaporated. The residue is taken up in a small amount of methylene chloride, diethyl ether is then added until the mixture turns cloudy, and the mixture is left to stand. The microcrystalline, reddish-coloured pulverulent precipitate is filtered off and yields the 4-methylphenylsulphonate of 7β-amino-cepham-3-one-4α-carboxylic acid diphenylmethyl ester which is mainly present in the enol form as the 4-methylphenylsulphonate of 7β-amino-3-cephem-3-ol-4-carboxylic acid diphenylmethyl ester, melting point=143°-145° C. (with decomposition); thin layer chromatogram (silica gel) Rf~0.28 (system: ethyl acetate/pyridine/water, 85:10:5); ultraviolet absorption spectrum (in ethanol): λmax =262 mμ (ε=3,050) and 282 mμ (ε=3,020); infrared absorption spectrum (in methylene chloride): characteristic bands at 5.58μ, 5.77μ (shoulder), 6.02μ and 6.22μ.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ozone
Quantity
0.35 mmol
Type
reactant
Reaction Step One
Quantity
0.553 g
Type
reactant
Reaction Step Two
Name
7β-amino-3-methylene-cepham-4α-carboxylic acid diphenylmethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=O.[O:3]=[O+][O-].[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([O-:16])(=[O:15])=[O:14])=[CH:9][CH:8]=1.[C:17]1([CH:23]([O:30][C:31]([C@@H:33]2[N:38]3[C:39](=[O:42])[C@@H:40]([NH2:41])[C@H:37]3[S:36][CH2:35][C:34]2=C)=[O:32])[C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CSC>CO>[CH3:6][C:7]1[CH:8]=[CH:9][C:10]([S:13]([O-:16])(=[O:15])=[O:14])=[CH:11][CH:12]=1.[C:24]1([CH:23]([O:30][C:31]([C@@H:33]2[N:38]3[C:39](=[O:42])[C@@H:40]([NH2:41])[C@H:37]3[S:36][CH2:35][C:34]2=[O:3])=[O:32])[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
ozone
Quantity
0.35 mmol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0.553 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
7β-amino-3-methylene-cepham-4α-carboxylic acid diphenylmethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)OC(=O)[C@H]1C(CS[C@H]2N1C([C@H]2N)=O)=C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 15 minutes at -70° C., for one hour at -12° C. and for one hour in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then evaporated
ADDITION
Type
ADDITION
Details
is then added until the mixture
WAIT
Type
WAIT
Details
the mixture is left
FILTRATION
Type
FILTRATION
Details
The microcrystalline, reddish-coloured pulverulent precipitate is filtered off

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)OC(=O)[C@H]1C(CS[C@H]2N1C([C@H]2N)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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